![molecular formula C21H28N2 B1486218 1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine CAS No. 2197190-25-1](/img/structure/B1486218.png)
1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine
Vue d'ensemble
Description
1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine, also known as BPEA, is a novel synthetic compound that has been extensively studied in the scientific community. BPEA is a derivative of the neurotransmitter dopamine and exhibits a wide range of biological activities. It has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its potential as an experimental tool for investigating the mechanisms of neurotransmitter action.
Applications De Recherche Scientifique
1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine has been studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. It has also been used as an experimental tool to investigate the mechanisms of neurotransmitter action. This compound has been used to study the effects of dopamine on behavior, learning, and memory, as well as the effects of dopamine on neuronal development and plasticity. Additionally, this compound has been used to study the effects of dopamine on reward and motivation, as well as its effects on the brain's reward pathways.
Mécanisme D'action
1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine acts as a partial agonist at dopamine D1 and D2 receptors. It has been shown to increase the activity of dopaminergic neurons in the brain, resulting in increased levels of dopamine in the synaptic cleft. This compound also acts as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of dopamine. This action results in increased levels of dopamine in the synaptic cleft and an increase in dopaminergic signaling.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased levels of motivation and reward-seeking behavior. Additionally, this compound has been shown to increase levels of the neurotransmitter serotonin, which is involved in mood regulation. This compound has also been shown to reduce levels of the stress hormone cortisol, which is involved in the body's response to stress. Finally, this compound has been shown to reduce levels of the neurotransmitter acetylcholine, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine in laboratory experiments is its high solubility in water, which makes it easy to work with in a lab setting. Additionally, this compound has a high affinity for dopamine receptors, making it an ideal tool for studying the effects of dopamine on behavior. However, one of the major limitations of using this compound in laboratory experiments is its short half-life, which makes it difficult to maintain consistent levels of the compound in the body over time.
Orientations Futures
The potential therapeutic applications of 1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine are still being explored. Further research is needed to fully understand the mechanisms of action of this compound and to determine its efficacy in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to explore the potential of this compound as an experimental tool for studying the effects of dopamine on behavior, learning, and memory. Finally, further research is needed to understand the biochemical and physiological effects of this compound and to explore its potential as a therapeutic agent for other disorders.
Propriétés
IUPAC Name |
1-[(3R)-1-benzylpyrrolidin-3-yl]-N-(1-phenylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-17(20-11-7-4-8-12-20)22-18(2)21-13-14-23(16-21)15-19-9-5-3-6-10-19/h3-12,17-18,21-22H,13-16H2,1-2H3/t17?,18?,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESUTTWFXRXMTK-WIXQSORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1CCN(C1)CC2=CC=CC=C2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)
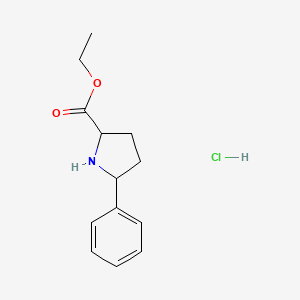
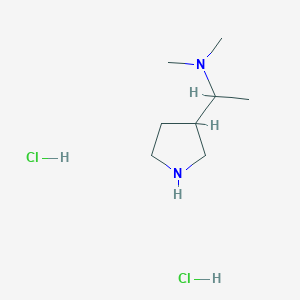
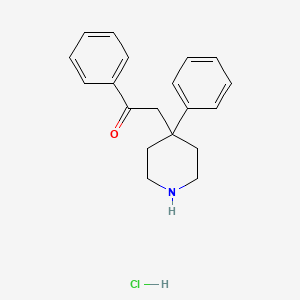
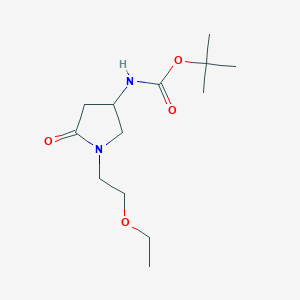
![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)

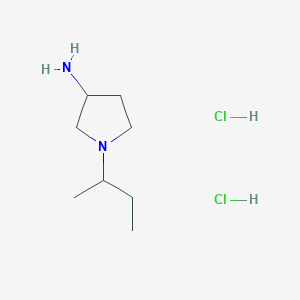

![1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1486149.png)
![tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1486150.png)
![1-Azaspiro[3.4]octane trifluoroacetate](/img/structure/B1486153.png)
![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)